molecular formula C24H19N3S B2434323 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-28-7

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2434323
CAS No.: 670270-28-7
M. Wt: 381.5
InChI Key: VHCRWOAXLLGXJM-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a naphthalen-2-yl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a probe in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may act as a lead compound in the development of new drugs.

    Industry: In industrial applications, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. For example, in medicinal applications, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidines: These compounds share the same core structure but differ in their substituents. The presence of different substituents can significantly alter their chemical and biological properties.

    Naphthalene Derivatives: Compounds with naphthalen-2-yl groups can be compared based on their electronic and steric effects.

    Dimethylphenyl Derivatives: The 3,4-dimethylphenyl group can be found in various compounds, and its influence on the overall properties of the molecule can be studied.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-N-naphthalen-2-ylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3S/c1-15-7-8-19(11-16(15)2)21-13-28-24-22(21)23(25-14-26-24)27-20-10-9-17-5-3-4-6-18(17)12-20/h3-14H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRWOAXLLGXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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